Cas no 417727-71-0 (2,3',4,5,5'-Pentabromodiphenyl Ether)

2,3',4,5,5'-Pentabromodiphenyl Ether is a brominated diphenyl ether (BDE) compound primarily used as a flame retardant in various industrial applications. Its molecular structure, featuring five bromine atoms, enhances thermal stability and fire resistance, making it effective in reducing material flammability. This compound exhibits low volatility and moderate persistence, contributing to its utility in polymer formulations, electronics, and textiles. Due to its brominated nature, it demonstrates high efficiency at relatively low loading levels, minimizing impact on material properties. However, its environmental and health effects necessitate careful handling and regulatory compliance. Analytical standards of this compound are also used in research to study brominated flame retardant behavior and degradation pathways.
2,3',4,5,5'-Pentabromodiphenyl Ether structure
417727-71-0 structure
Product name:2,3',4,5,5'-Pentabromodiphenyl Ether
CAS No:417727-71-0
MF:C12H5Br5O
MW:564.687499761581
CID:2826943
PubChem ID:71361921

2,3',4,5,5'-Pentabromodiphenyl Ether Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-tribromo-5-(3,5-dibromophenoxy)benzene
    • BDE 120
    • PBDE 120
    • 2,3',4,5,5'-Pentabromodiphenyl Ether
    • Q27269204
    • 814P6YXR3X
    • 417727-71-0
    • UNII-814P6YXR3X
    • Benzene, 1,2,4-tribromo-5-(3,5-dibromophenoxy)-
    • DTXSID30785570
    • Inchi: InChI=1S/C12H5Br5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H
    • InChI Key: AKSBEUHDCRZJAN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 563.62163Da
  • Monoisotopic Mass: 559.62573Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 2.343±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.0E-5 g/L) (25 ºC),

2,3',4,5,5'-Pentabromodiphenyl Ether Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P274575-1mg
2,3',4,5,5'-Pentabromodiphenyl Ether
417727-71-0
1mg
$190.00 2023-05-17
TRC
P274575-10mg
2,3',4,5,5'-Pentabromodiphenyl Ether
417727-71-0
10mg
$1499.00 2023-05-17

Additional information on 2,3',4,5,5'-Pentabromodiphenyl Ether

Chemical Profile of 2,3',4,5,5'-Pentabromodiphenyl Ether (CAS No. 417727-71-0)

2,3',4,5,5'-Pentabromodiphenyl Ether, identified by the Chemical Abstracts Service Number (CAS No.) 417727-71-0, is a brominated diphenyl ether (BDE) compound that has garnered significant attention in the field of chemical and environmental research. This compound belongs to a class of brominated aromatic hydrocarbons that have been widely studied due to their unique structural properties and potential applications in various industrial and scientific domains.

The molecular structure of 2,3',4,5,5'-Pentabromodiphenyl Ether consists of two benzene rings linked by a diphenyl ether linkage, with five bromine atoms strategically attached to the aromatic rings. This high degree of bromination imparts distinct physicochemical properties to the compound, including enhanced thermal stability and lipophilicity. These characteristics make it a compound of interest for applications ranging from flame retardants to specialized materials in electronics and pharmaceuticals.

In recent years, research on brominated diphenyl ethers has intensified due to their environmental persistence and potential ecological impacts. Studies have focused on understanding the degradation pathways, bioaccumulation behavior, and toxicological effects of these compounds. The presence of multiple bromine atoms in 2,3',4,5,5'-Pentabromodiphenyl Ether influences its reactivity and interaction with biological systems. For instance, the electron-withdrawing nature of bromine atoms can alter the electronic properties of the aromatic system, affecting its solubility and binding affinity to biological targets.

One of the most compelling aspects of 2,3',4,5,5'-Pentabromodiphenyl Ether is its potential role as a building block in the synthesis of more complex molecules. Researchers have explored its utility in constructing advanced polymers with tailored thermal and mechanical properties. The bromine atoms serve as reactive sites for further functionalization via cross-coupling reactions such as Suzuki or Stille couplings. These transformations enable the creation of novel materials with applications in optoelectronics and nanotechnology.

From an environmental chemistry perspective, the persistence of brominated diphenyl ethers like 2,3',4,5,5'-Pentabromodiphenyl Ether poses challenges for waste management and environmental remediation. Their resistance to degradation under natural conditions necessitates careful handling and disposal strategies. Advances in analytical techniques have enabled researchers to detect trace levels of these compounds in soil, water, and biota samples. This monitoring is crucial for assessing environmental risk and informing policy decisions regarding their use.

The pharmaceutical industry has also shown interest in 2,3',4,5,5'-Pentabromodiphenyl Ether due to its structural motif being found in certain bioactive molecules. While not directly used as a therapeutic agent itself, it serves as a scaffold for drug discovery programs aimed at identifying new compounds with desired pharmacological properties. The bromine atoms can modulate pharmacokinetic profiles by influencing metabolic pathways and binding interactions with enzymes or receptors.

In conclusion,2,3',4,5,5'-Pentabromodiphenyl Ether (CAS No. 417727-71-0) represents a fascinating compound at the intersection of materials science and environmental chemistry. Its unique structure offers opportunities for innovation in multiple sectors while raising important questions about its environmental footprint. Continued research into its synthesis methods、degradation products、and applications will be essential for harnessing its potential responsibly.

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